Predicted Lipophilicity (LogP/LogD) Comparison: Isopropyl Ester Occupies a Distinct Intermediate Lipophilicity Window vs. Free Acid and tert-Butyl Ester
The isopropyl ester exhibits predicted LogP = 3.29, placing it between the more polar free acid (estimated LogP ~2.0–2.5 based on the loss of the ester alkyl contribution) and the more lipophilic tert-butyl ester (predicted LogP = 3.64) . At physiological pH 7.4, the isopropyl ester's predicted LogD drops to 2.68 due to ionization of the 5-OH group, compared to LogD7.4 = 2.88 for the tert-butyl ester, reflecting a measurable ~7% reduction in distribution coefficient that translates to differential membrane partitioning behavior . The free acid, bearing a carboxylic acid moiety (pKa ~3–4), is predominantly ionized at pH 7.4, yielding a substantially lower LogD7.4 (estimated <1.0) that limits passive membrane permeability .
| Evidence Dimension | Predicted octanol-water partition/distribution coefficient (LogP / LogD7.4) |
|---|---|
| Target Compound Data | LogP = 3.29; LogD (pH 7.4) = 2.68 |
| Comparator Or Baseline | tert-Butyl ester: LogP = 3.64, LogD (pH 7.4) = 2.88; Free acid (CAS 97980-71-7): LogP estimated ~2.0–2.5, LogD (pH 7.4) estimated <1.0 |
| Quantified Difference | ΔLogP = −0.35 vs. tert-butyl ester; ΔLogP ≈ +0.8–1.3 vs. free acid; ΔLogD7.4 = −0.20 vs. tert-butyl ester; ΔLogD7.4 ≈ +1.7–2.7 vs. free acid |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00 (ChemSpider); free acid LogD estimated based on carboxylic acid ionization at pH 7.4 |
Why This Matters
The isopropyl ester occupies a lipophilicity window that balances membrane permeability (higher than free acid) with aqueous solubility (higher than tert-butyl ester), a critical consideration for in vitro assay compatibility and oral bioavailability potential.
